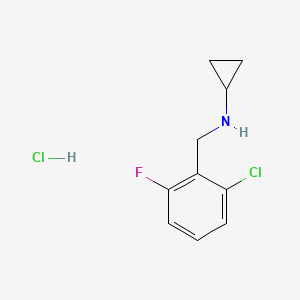

N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride

CAS No.: 1050213-37-0

Cat. No.: VC4357343

Molecular Formula: C10H12Cl2FN

Molecular Weight: 236.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1050213-37-0 |

|---|---|

| Molecular Formula | C10H12Cl2FN |

| Molecular Weight | 236.11 |

| IUPAC Name | N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H11ClFN.ClH/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7;/h1-3,7,13H,4-6H2;1H |

| Standard InChI Key | AMMOCVAIEAYICV-UHFFFAOYSA-N |

| SMILES | C1CC1NCC2=C(C=CC=C2Cl)F.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of three primary components:

-

A cyclopropanamine core, a strained three-membered carbon ring bonded to an amine group.

-

A 2-chloro-6-fluorobenzyl group attached to the cyclopropane ring, introducing aromaticity and halogen substituents.

-

A hydrochloride salt form, enhancing solubility and stability for laboratory handling .

The IUPAC name is 1-[(2-chloro-6-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride, with the SMILES string C1CC1(N)Cc2c(F)c(Cl)cccc2.Cl .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 236.11 g/mol |

| CAS Registry Number | 801206-19-9 (base compound) |

| Halogen Substituents | Cl (position 2), F (position 6) |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(2-chloro-6-fluorobenzyl)cyclopropanamine hydrochloride involves two critical steps:

Preparation of 2-Chloro-6-fluorobenzaldehyde

A patent-published method (CN102617312A) outlines the synthesis of 2-chloro-6-fluorobenzaldehyde, a key precursor :

-

Chlorination: 2-Chloro-6-fluorotoluene undergoes radical chlorination under UV light at 180°C with phosphorus trichloride as a catalyst, yielding 2-chloro-6-fluorobenzyl chloride.

-

Hydrolysis: The benzyl chloride is hydrolyzed using water in the presence of a solid acid catalyst () at 180°C, followed by neutralization with sodium carbonate to produce the aldehyde .

Reductive Amination

The aldehyde is reacted with cyclopropanamine under reductive conditions (e.g., sodium cyanoborohydride) to form the secondary amine, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt .

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition |

|---|---|

| Chlorination Temperature | 180°C |

| Catalyst | |

| Hydrolysis Catalyst | |

| Reaction Yield | 95% (aldehyde step) |

Physicochemical Properties

Stability and Reactivity

The compound is incompatible with strong oxidizing agents, as decomposition produces hazardous gases such as hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides . It is hygroscopic and requires storage in a dry, inert atmosphere to prevent degradation.

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| N-(2-Chlorobenzyl)cyclopropanamine | Lacks fluorine substituent | |

| N-(3-Fluorobenzyl)cyclopropanamine | Fluorine at position 3 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume